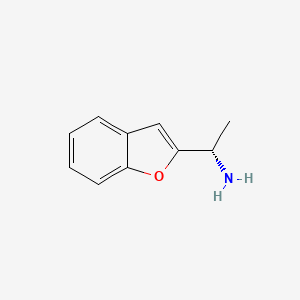

(S)-1-(Benzofuran-2-YL)ethanamine

Vue d'ensemble

Description

“(S)-1-(Benzofuran-2-YL)ethanamine” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran compounds, including “this compound”, can have two different three-dimensional arrangements . These arrangements are mirror images of each other, known as enantiomers . The two enantiomers are designated S-BMA and R-BMA .Applications De Recherche Scientifique

Analytical Method Development

A study by Baralla et al. (2019) developed an analytical method for the determination of benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)propan-2-amine and 2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine. This method, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS), is essential for identifying and quantifying these molecules in biological matrices, demonstrating the importance of (S)-1-(Benzofuran-2-YL)ethanamine derivatives in pharmacokinetic studies (Baralla et al., 2019).

Material Science Applications

Çelik and Coskun (2018) synthesized a compound from the reaction between 1-(1-benzofuran-2-yl) ethanone and 4-hydroxybenzaldehyde, demonstrating its utility in material sciences. The study focused on the dielectric and thermal properties of the methacrylate polymer bearing a chalcone side group, indicating the relevance of this compound derivatives in developing materials with unique electrical and thermal properties (Çelik & Coskun, 2018).

Green Chemistry

Şahin (2019) reported on the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei as a biocatalyst. This study highlights the potential of this compound derivatives in green chemistry, particularly for the sustainable and environmentally friendly production of chiral compounds used in natural products and drugs (Şahin, 2019).

Organic Synthesis

Paizs et al. (2003) explored the kinetic resolution of 1-(benzofuran-2-yl)ethanols using lipase-catalyzed enantiomer selective reactions.

This research demonstrates the utility of this compound derivatives in organic synthesis, particularly in achieving high enantiopurity, which is crucial for pharmaceutical applications (Paizs et al., 2003).

Biomedical Research

Khaleghi et al. (2011) isolated a new benzofuran derivative from the roots of Petasites hybridus, demonstrating its moderate inhibitory activity on human breast cancer MCF-7 cells. This study underscores the biomedical significance of this compound derivatives in exploring new therapeutic agents for cancer treatment (Khaleghi et al., 2011).

Mécanisme D'action

Target of Action

It is known that benzofuran compounds have a broad range of biological activities, indicating that they interact with diverse targets .

Mode of Action

One enantiomer can have a positive biological effect while the other can be harmful or have no effect .

Biochemical Pathways

It’s known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The S-isomer of benzofuranylethanol, a compound similar to (S)-1-(Benzofuran-2-YL)ethanamine, has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of the S-isomer of benzofuranylethanol varies among different vegetables . This suggests that the environment in which this compound is produced or administered could impact its biological activity.

Orientations Futures

Studies are underway to more fully assess the antimicrobial property of the mixture of the R- and S-isomer and compare it to the antimicrobial property of the pure S-isomer produced by carrots . This suggests that future research may focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of microbial infections .

Propriétés

IUPAC Name |

(1S)-1-(1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCGVGWCEJJQSW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-1,3-Dioxolo[4,5-f]indol-2-one](/img/structure/B3361835.png)

![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)

![2H-Pyrido[3,2-b]-1,4-oxazin-3-amine](/img/structure/B3361879.png)

![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)

![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)